5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol
Description
5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol is a partially saturated oxazole derivative featuring a hydroxyl group at position 5 and a bulky 2,2-dimethylpropyl (neopentyl) substituent. The compound’s core structure consists of a 4,5-dihydro-1,2-oxazole ring, which reduces ring aromaticity compared to fully unsaturated oxazoles.
Properties
CAS No. |
61184-66-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H15NO2/c1-7(2,3)6-8(10)4-5-9-11-8/h5,10H,4,6H2,1-3H3 |
InChI Key |
YLVBWSAJVCSGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1(CC=NO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Neopentyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of 5-Neopentyl-4,5-dihydroisoxazol-5-ol may involve continuous flow methods to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Neopentyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxazole derivative.
Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles and dihydroisoxazoles, which can have different biological and chemical properties .
Scientific Research Applications
5-Neopentyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Neopentyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular parameters of 5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol and related compounds:
*Estimated based on structural analogs.
Key Observations:
- Steric Effects: The neopentyl group in the target compound likely increases steric hindrance compared to the propyl group in the ethanone derivative or the aromatic substituents in the benzofuran analog . This may reduce reactivity in nucleophilic substitution reactions.
- Crystal Packing: The benzofuran derivative exhibits a monoclinic P21/c crystal structure with unit cell parameters (a = 10.2200 Å, b = 14.2289 Å, c = 10.2474 Å), suggesting strong π-π interactions due to aromatic substituents. The target compound’s crystal structure remains uncharacterized in the provided evidence.
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation (e.g., dimethylpropyl group) .
- Mass Spectrometry (HRMS) : Verify molecular formula and detect impurities .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- IR Spectroscopy : Identify functional groups (e.g., oxazoline C=N stretch at ~1650 cm⁻¹) .
Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Q. Methodological Answer :
- Computational Chemistry : Use DFT (e.g., B3LYP/6-31G*) to model transition states in ring-opening or nucleophilic addition reactions .
- Hammett Analysis : Correlate substituent effects (σ values) with reaction rates to infer electronic mechanisms .
- Kinetic Isotope Effects (KIEs) : Probe rate-determining steps in hydrolysis or catalytic cycles .
Advanced: How should researchers address contradictions in thermodynamic stability data for this oxazoline derivative?
Q. Methodological Answer :
- Triplicate Experiments : Ensure reproducibility under controlled conditions (e.g., inert atmosphere, standardized equipment) .
- Multi-Technique Validation : Cross-reference DSC (melting points) with computational Gibbs free energy calculations .
- Error Analysis : Quantify instrument precision (e.g., ±0.1°C for DSC) and report confidence intervals .
Advanced: What experimental designs are suitable for studying solvent effects on its catalytic activity?
Q. Methodological Answer :
- Box-Behnken Design : Systematically vary solvent polarity (e.g., dielectric constant), temperature, and concentration to model nonlinear effects .
- In-situ Spectroscopy : Monitor catalytic intermediates via UV-Vis or Raman under varying solvent conditions .
- Green Chemistry Metrics : Compare energy efficiency and waste generation across solvent systems .
Advanced: How can researchers elucidate the compound’s role in asymmetric catalysis?
Q. Methodological Answer :
- Enantioselective Catalysis Trials : Test its efficacy in model reactions (e.g., aldol additions) with chiral substrates .
- Spectroscopic Trapping : Use freeze-quench EPR to capture radical intermediates in catalytic cycles .
- Kinetic Profiling : Compare turnover frequencies (TOF) with known catalysts under identical conditions .
Advanced: What methodologies validate the compound’s stability under industrial process conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Expose to high temperature/pressure (e.g., 100°C, 5 bar) and analyze degradation via GC-MS .
- pH-Rate Profiling : Assess hydrolysis rates across pH 2–12 to identify stability thresholds .
- Compatbility Studies : Test interactions with common reactor materials (e.g., stainless steel, glass-lined steel) .
Advanced: How can computational models predict its bioavailability or toxicity for pharmacological studies?
Q. Methodological Answer :
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with ADMET properties .
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina .
- In-vitro Assays : Validate predictions with cell-based cytotoxicity screens (e.g., HepG2 cells) .
Advanced: What strategies resolve spectral overlap in complex reaction mixtures containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
